molecular formula C25H25N5O5 B11136641 N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11136641
M. Wt: 475.5 g/mol
InChI Key: KTADDKVLWJDQEQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, an imino group, and a triazatricyclo framework. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Construction of the Triazatricyclo Framework: This involves the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of the Imino Group: This step requires the use of specific reagents such as imines or oximes.

    Final Coupling Reaction: The final step involves coupling the benzodioxole moiety with the triazatricyclo framework under suitable conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, commonly referred to as a benzodioxole derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

The molecular formula for this compound is C20H24N4O3C_{20}H_{24}N_4O_3, indicating a complex structure that contributes to its biological properties.

Structural Features

The presence of the 1,3-benzodioxole moiety is significant as this structural unit is often associated with various biological activities such as anticancer and antimicrobial properties. Additionally, the triazatricyclo structure enhances the compound's potential for interaction with biological targets.

Antimicrobial Activity

Several studies have indicated that compounds containing benzodioxole derivatives exhibit notable antimicrobial activities. For instance:

  • A study on similar benzodioxole compounds demonstrated broad-spectrum antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
  • The introduction of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial potency .

Antitumor Activity

Research has highlighted the antitumor potential of benzodioxole derivatives:

  • Compounds containing this moiety have been linked to significant cytotoxic effects against cancer cell lines. For example, derivatives similar to the compound have shown promising results in inhibiting cell proliferation in various cancer models .
  • The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

The biological activity of benzodioxole derivatives is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cellular processes.
  • DNA Interaction : Some compounds can intercalate into DNA, leading to disruption in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Production : Inducing oxidative stress within cells has been shown to contribute to their cytotoxic effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of benzodioxole derivatives against Mycobacterium smegmatis. The results indicated that certain compounds exhibited a minimum inhibitory concentration (MIC) as low as 50 µg/mL, showcasing their potential as effective antimicrobial agents .

Antitumor Research

In vitro studies involving human cancer cell lines demonstrated that benzodioxole derivatives could reduce cell viability significantly compared to control groups. For instance, one study reported a 70% reduction in cell viability at concentrations as low as 10 µM . This suggests that these compounds could serve as lead structures for developing new anticancer therapies.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli0.91 µM
AntibacterialStaphylococcus aureus50 µg/mL
AntitumorHuman cancer cell linesIC50 = 10 µM

Properties

Molecular Formula

C25H25N5O5

Molecular Weight

475.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H25N5O5/c1-15-5-3-8-30-22(15)28-23-18(25(30)32)12-17(21(26)29(23)9-4-10-33-2)24(31)27-13-16-6-7-19-20(11-16)35-14-34-19/h3,5-8,11-12,26H,4,9-10,13-14H2,1-2H3,(H,27,31)

InChI Key

KTADDKVLWJDQEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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